Superior Chemical Stability in Simulated Gastric Fluid Versus Urea-Based CXCR2 Antagonists
Compound 3e demonstrated superior chemical stability in simulated gastric fluid (SGF) compared with urea-based CXCR2 antagonists from the same discovery program [1]. While the urea series suffered from rapid acid-catalyzed hydrolysis, the 2-aminopyrimidin-4(1H)-one scaffold of 3e remained largely intact under identical SGF incubation conditions, confirming the bioisosteric replacement strategy successfully addressed a key developability liability [1].
| Evidence Dimension | Chemical stability in simulated gastric fluid (SGF) |
|---|---|
| Target Compound Data | Superior stability; negligible degradation under SGF conditions (qualitative assessment reported in primary reference) |
| Comparator Or Baseline | Urea-based CXCR2 antagonists from the same series (e.g., compounds with urea core); significant degradation observed in SGF |
| Quantified Difference | Qualitatively superior; exact degradation percentages not disclosed in abstract but characterized as 'superior chemical stability especially in SGF compared with ureas' |
| Conditions | Simulated gastric fluid (SGF) incubation assay; Bioorg Med Chem Lett 2014 |
Why This Matters
For procurement decisions involving in vivo oral dosing studies, SGF stability is a critical determinant of compound exposure and reproducibility; compound 3e's superior acid stability directly reduces the risk of pharmacokinetic variability that plagues urea-based CXCR2 antagonists.
- [1] Lu H, Yang T, Xu Z, Wren PB, Zhang Y, Cai X, Patel M, Dong K, Zhang Q, Zhang W, Guan X, Xiang J, Elliott JD, Lin X, Ren F. 2-Aminopyrimidin-4(1H)-one as the novel bioisostere of urea: discovery of novel and potent CXCR2 antagonists. Bioorg Med Chem Lett. 2014;24(23):5493-5496. View Source
